

# A Comparative Analysis of Cyclohexanecarboxamide: PubChem Data versus Experimental Findings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cyclohexanecarboxamide**

Cat. No.: **B073365**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's properties is paramount. This guide provides a detailed comparison of the publicly available data for **Cyclohexanecarboxamide** from the PubChem database against experimental findings from various scientific sources. This cross-validation aims to offer a comprehensive and objective overview of the compound's physicochemical and biological characteristics.

## Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of **Cyclohexanecarboxamide**, presenting data from PubChem alongside values obtained from experimental studies. This allows for a direct comparison and assessment of data consistency.

| Property          | PubChem Data     | Experimental Data            |
|-------------------|------------------|------------------------------|
| Molecular Formula | C7H13NO[1]       | C7H13NO[2][3]                |
| Molecular Weight  | 127.18 g/mol [1] | 127.1842 g/mol [3]           |
| Melting Point     | Not Available    | 186-188 °C[4]                |
| Boiling Point     | Not Available    | 235.98°C (rough estimate)[4] |
| Water Solubility  | Not Available    | Sparingly soluble[2]         |
| LogP              | 1.2[1]           | Not Available                |

## Biological Activity: TRPM8 Agonism

**Cyclohexanecarboxamide** is recognized for its activity as a cooling agent and an agonist at the Transient Receptor Potential Melastatin 8 (TRPM8) receptor.[5] This section compares the biological activity data available in PubChem with specific experimental values.

| Biological Activity    | PubChem Information           | Experimental Data   |
|------------------------|-------------------------------|---------------------|
| TRPM8 Agonist Activity | Agonist at TRPM8 receptors[5] | EC50 = 3.7 μM[5][6] |

## Detailed Experimental Protocols

To ensure reproducibility and transparency, this section provides detailed methodologies for the key experiments cited in this guide.

### Determination of Melting Point

**Objective:** To determine the temperature range over which the solid **Cyclohexanecarboxamide** transitions to a liquid.

**Methodology:** A small, powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then placed in a melting point apparatus.[8][9] The sample is heated at a controlled rate, typically starting with a rapid ramp to get an approximate melting range, followed by a slower ramp of about 1-2 °C per minute when approaching the expected melting

point.[7][8] The temperatures at which the first drop of liquid appears and at which the entire solid has melted are recorded to define the melting point range.

## Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid **Cyclohexanecarboxamide** equals the atmospheric pressure.

Methodology: The boiling point can be determined using a simple distillation or the Thiele tube method.[10] For the Thiele tube method, a small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.[10] The setup is attached to a thermometer and heated in a Thiele tube containing oil.[10] The temperature is recorded when a steady stream of bubbles emerges from the capillary and again when the liquid begins to enter the capillary upon cooling; the latter temperature is the boiling point.[10][11][12]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of **Cyclohexanecarboxamide**.

Methodology: A sample of 5-20 mg for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR is dissolved in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[13] The solution is transferred to a clean NMR tube.[13] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[13] The probe is tuned to the appropriate nucleus, and the data is acquired using a specific pulse sequence.[13]

## Infrared (IR) Spectroscopy

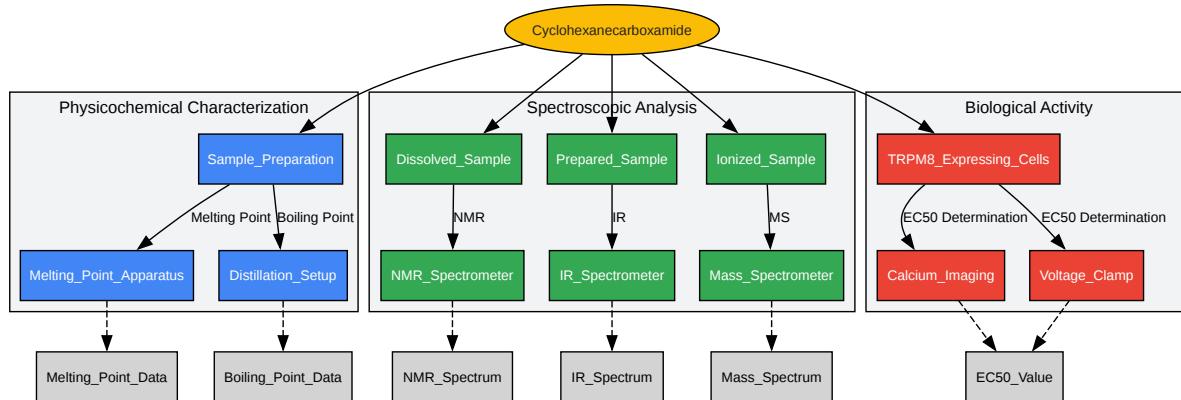
Objective: To identify the functional groups present in **Cyclohexanecarboxamide**.

Methodology: For a solid sample, a KBr pellet or a Nujol mull can be prepared.[14] For a liquid, a thin film can be created between two salt plates (e.g., NaCl or KBr).[15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[16] The instrument then passes infrared radiation through the sample and records the frequencies at which absorption occurs.[16]

## Mass Spectrometry (MS)

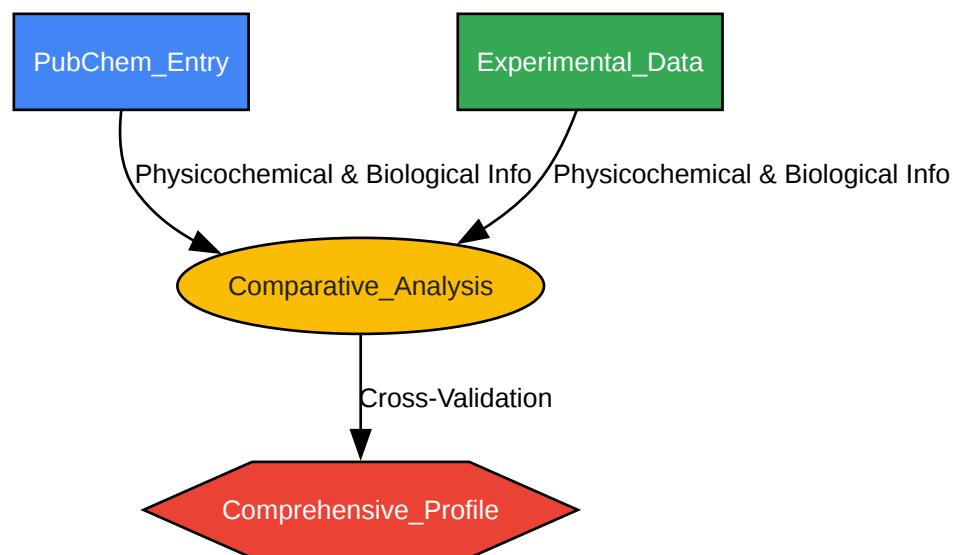
Objective: To determine the molecular weight and fragmentation pattern of **Cyclohexanecarboxamide**.

Methodology: The sample is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).<sup>[17]</sup> The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.<sup>[17][18]</sup> A detector records the abundance of each ion, generating a mass spectrum.<sup>[18]</sup>


## TRPM8 Agonist Activity Assay

Objective: To quantify the potency of **Cyclohexanecarboxamide** as a TRPM8 agonist.

Methodology: Cells stably expressing the TRPM8 channel (e.g., HEK293 cells) are used.<sup>[19]</sup> The effect of different concentrations of **Cyclohexanecarboxamide** on the channel is measured using techniques like calcium imaging (e.g., with Fura-2 dye) or whole-cell voltage-clamp recordings.<sup>[20]</sup> For voltage-clamp experiments, a voltage ramp is applied, and the resulting currents are measured.<sup>[19]</sup> A concentration-response curve is generated to determine the EC<sub>50</sub> value, which is the concentration of the compound that elicits a half-maximal response.<sup>[19]</sup>


## Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different data points, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Overview of experimental workflows for characterizing **Cyclohexanecarboxamide**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Cyclohexanecarboxamide [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TRPM8 antagonist WS-3 (Standard)\_TargetMol [targetmol.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. webassign.net [webassign.net]
- 16. emeraldcloudlab.com [emeraldcloudlab.com]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. quora.com [quora.com]
- 19. sophion.com [sophion.com]
- 20. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Analysis of Cyclohexanecarboxamide: PubChem Data versus Experimental Findings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073365#cross-validation-of-experimental-data-with-pubchem-cyclohexanecarboxamide-entry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)